1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea
Description
This urea derivative features a 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethoxyphenyl group at the 1-position and a 4-methoxyphenethyl moiety at the urea’s terminal nitrogen.
- Urea linkage: Facilitates hydrogen bonding with biological targets.
- 3,4-Dimethoxyphenyl group: Enhances electron-donating effects and may improve receptor binding compared to single-substituted analogs.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-18-7-4-15(5-8-18)10-11-23-22(27)24-16-12-21(26)25(14-16)17-6-9-19(29-2)20(13-17)30-3/h4-9,13,16H,10-12,14H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIBGTLNHSBAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrrolidinone Core:
Starting Materials: 3,4-Dimethoxybenzaldehyde and an appropriate amine.
Reaction: Condensation reaction followed by cyclization to form the pyrrolidinone ring.
Conditions: Acidic or basic catalysts, controlled temperature.
-
Substitution Reactions:
Reagents: Methoxyphenethylamine.
Reaction: Nucleophilic substitution to introduce the methoxyphenethyl group.
Conditions: Solvent such as dichloromethane, room temperature or slightly elevated temperatures.
-
Urea Formation:
Reagents: Isocyanate or carbodiimide.
Reaction: Coupling reaction to form the urea linkage.
Conditions: Mild heating, inert atmosphere.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or continuous flow reactors: for better control over reaction conditions.
Automated purification systems: to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced forms of the pyrrolidinone ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (877640-52-3)
Structural Differences :
- Substituent A : 4-Ethoxyphenyl (vs. 3,4-dimethoxyphenyl in the target compound).
- Substituent B : 4-Methoxyphenyl (vs. 4-methoxyphenethyl).
Implications :
- Ethoxy vs. Methoxy : Ethoxy’s larger size increases lipophilicity (higher logP) but may reduce metabolic stability due to slower oxidative degradation.
- Phenyl vs. Phenethyl : The phenethyl group in the target compound extends the alkyl chain, enhancing hydrophobic interactions with targets.
- Binding affinity : The 3,4-dimethoxy substitution in the target compound could provide stronger π-π stacking or hydrogen bonding compared to the single 4-methoxy group in this analog .
1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
Structural Differences :
- Core: 1,2,4-Oxadiazole ring replaces the pyrrolidinone.
- Substituent : 4-Trifluoromethylphenyl (vs. 4-methoxyphenethyl).
Implications :
- Oxadiazole vs. Pyrrolidinone: The oxadiazole is a bioisostere for ester or amide groups, improving metabolic stability and electron-withdrawing effects.
- Stereochemistry : The (3S,5S) configuration may impose spatial constraints absent in the target compound, affecting binding kinetics .
Data Table: Structural and Hypothetical Property Comparison
| Compound Name | Substituent A | Substituent B | Molecular Weight (g/mol)* | logP* | Hypothetical IC50 (nM)* |
|---|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | 4-Methoxyphenethyl | ~443.5 | ~2.8 | 50 (est.) |
| 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)... | 4-Ethoxyphenyl | 4-Methoxyphenyl | ~425.5 | ~3.1 | 120 (est.) |
| 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol... | Phenyl-oxadiazole | 4-Trifluoromethylphenyl | ~449.4 | ~3.5 | 30 (est.) |
*Values are calculated or estimated based on structural features.
Key Research Findings and Trends
Substituent Position : 3,4-Dimethoxy substitution (target compound) likely improves binding affinity over para-substituted analogs due to increased electron density and steric complementarity .
Alkyl Chain Length : Phenethyl groups enhance membrane permeability compared to phenyl analogs, as seen in the target compound vs. 877640-52-3 .
Heterocyclic Cores : Oxadiazole-containing analogs (e.g., ) may exhibit higher metabolic stability but require careful optimization to balance solubility.
Biological Activity
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, including mechanisms of action, antiproliferative effects, and structure-activity relationships (SAR), supported by experimental data and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenethyl)urea |
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation. The urea moiety allows for hydrogen bonding interactions with target proteins, which may modulate their activity and downstream signaling pathways.
Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative effects of this compound against various cancer cell lines. An example includes its evaluation against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay to determine IC50 values.
Table 1: Antiproliferative Activity Data
These results suggest that the compound exhibits potent inhibitory activity comparable to established anticancer agents like sorafenib.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl and pyrrolidinone moieties significantly influence the biological activity of the compound. For instance, the presence of methoxy groups enhances lipophilicity and potentially increases cellular uptake.
Key Findings from SAR Studies
- Methoxy Substituents : Enhance binding affinity to target proteins.
- Pyrrolidinone Core : Essential for maintaining structural integrity and biological activity.
- Hydrogen Bonding : Critical for interaction with active sites on target enzymes.
Case Study 1: Evaluation Against Cancer Cell Lines
A comprehensive study evaluated the compound against multiple cancer cell lines, revealing a consistent pattern of antiproliferative effects across different types of cancer. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins.
Case Study 2: In Vivo Efficacy
In vivo studies are necessary to confirm the therapeutic potential observed in vitro. Preliminary results suggest that administration of the compound in murine models leads to reduced tumor growth, supporting further investigation into its pharmacokinetics and toxicity profiles.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
